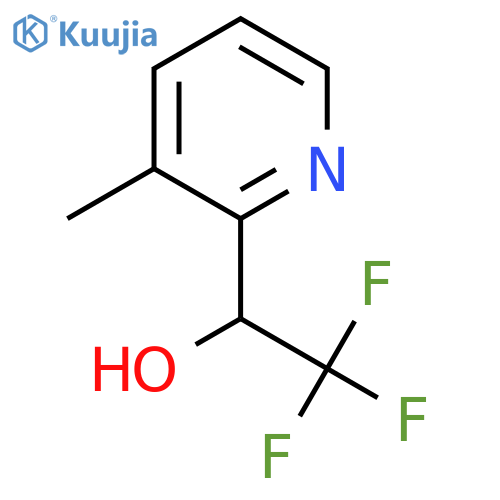

Cas no 2091531-55-2 (2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol)

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol

- SY250314

- 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol

- 2-Pyridinemethanol, 3-methyl-α-(trifluoromethyl)-

-

- MDL: MFCD21781466

- インチ: 1S/C8H8F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3

- InChIKey: NXMDTHFVXWOHBB-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C(C)=CC=CN=1)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 171

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.5

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D779290-1g |

3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol |

2091531-55-2 | 95% | 1g |

$760 | 2024-07-20 | |

| eNovation Chemicals LLC | D779290-1g |

3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol |

2091531-55-2 | 95% | 1g |

$760 | 2025-02-24 | |

| Enamine | EN300-1932253-2.5g |

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |

2091531-55-2 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1932253-0.05g |

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |

2091531-55-2 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1932253-1g |

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |

2091531-55-2 | 1g |

$986.0 | 2023-09-17 | ||

| eNovation Chemicals LLC | D779290-1g |

3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol |

2091531-55-2 | 95% | 1g |

$760 | 2025-02-22 | |

| Enamine | EN300-1932253-5.0g |

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |

2091531-55-2 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1932253-0.5g |

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |

2091531-55-2 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1932253-0.25g |

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |

2091531-55-2 | 0.25g |

$906.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589531-1g |

2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol |

2091531-55-2 | 98% | 1g |

¥9900 | 2023-04-08 |

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-olに関する追加情報

2091531-55-2および2,2,2-トリフルオロ-1-(3-メチルピリジン-2-イル)エタン-1-オールの最新研究動向

近年、化学生物医薬品領域において、化合物2091531-55-2およびその関連物質である2,2,2-トリフルオロ-1-(3-メチルピリジン-2-イル)エタン-1-オール(以下、TMPEと略記)に関する研究が注目を集めています。本稿では、これらの化合物の最新の研究動向について、その背景、目的、方法、結果、および今後の展望をまとめます。

2091531-55-2は、有機合成化学および医薬品開発において重要な中間体として利用されています。特に、その特異な化学構造は、生物学的活性を持つ化合物の合成において鍵となる役割を果たします。一方、TMPEは、2091531-55-2の誘導体として、近年、抗炎症作用や抗がん活性などの薬理効果が報告されており、新規医薬品候補としての可能性が探求されています。

最新の研究では、TMPEの合成方法の最適化が進められています。2023年に発表された論文では、従来の合成ルートよりも収率が向上し、副生成物の生成を抑制する新しい触媒系が報告されました。この方法により、TMPEの工業規模での生産��可能となり、その応用範囲がさらに広がることが期待されています。

さらに、TMPEの薬理学的特性に関する研究も進展しています。in vitroおよびin vivo試験において、TMPEが特定の炎症性サイトカインの産生を抑制することが明らかになりました。特に、関節リウマチや炎症性腸疾患のモデルマウスにおいて、顕著な症状の改善が観察されたことから、これらの疾患に対する新規治療薬としての開発が期待されています。

2091531-55-2およびTMPEの分子メカニズムに関する研究も深化しています。最新の構造活性相関(SAR)研究により、TMPEの活性に重要な官能基が特定され、より効率的な薬剤設計への道が開かれました。また、計算化学的手法を用いたドッキングシミュレーションから、TMPEが特定のタンパク質標的に結合するメカニズムが提案されています。

今後の展望として、TMPEを中心とした研究は、より大規模な前臨床試験へと進むことが予想されます。特に、その安全性プロファイルと薬物動態の詳細な評価が求められます。また、2091531-55-2を出発物質とする新規誘導体の開発も活発に行われており、より高い生物学的活性を持つ化合物の発見が期待されています。

まとめると、2091531-55-2およびTMPEに関する研究は、合成化学から薬理学まで多岐にわたって進展しており、新規医薬品開発への応用が大きく期待されています。今後の研究の進展により、これらの化合物が実際の治療に貢献する日も近いと考えられます。

2091531-55-2 (2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)